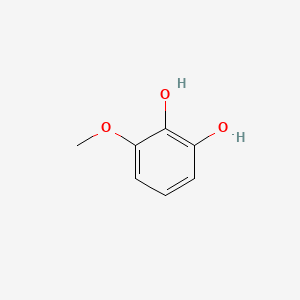

3-Methoxycatechol

描述

This compound is a natural product found in Picea abies with data available.

Structure

3D Structure

属性

IUPAC Name |

3-methoxybenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYUENQFPVNPHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020826 |

Source

|

| Record name | 3-Methoxycatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-00-9 |

Source

|

| Record name | 3-Methoxycatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYCATECHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxycatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxycatechol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and biological activities of 3-Methoxycatechol (also known as 3-methoxybenzene-1,2-diol or pyrogallol-1-methyl ether). It is a naturally occurring phenolic compound that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. This document consolidates key data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its role as a signaling molecule, particularly as an agonist for the G protein-coupled receptor 35 (GPR35).

Chemical Properties and Structure

This compound is a derivative of catechol, characterized by a benzene (B151609) ring with two adjacent hydroxyl groups and a methoxy (B1213986) group at the third position.[1] Its chemical structure and properties are summarized below.

Chemical Structure

-

Synonyms: 1,2-Dihydroxy-3-methoxybenzene, 3-Methoxypyrocatechol, Pyrogallol (B1678534) monomethyl ether[4][5]

-

Molecular Formula: C₇H₈O₃[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 140.14 g/mol | [4][5][6] |

| Melting Point | 38-43 °C | [4][6][7] |

| Boiling Point | 146-147 °C at 15 mmHg | [4][6][7][8] |

| Appearance | Pink to brown crystalline solid | [1] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1] Specifically, 3 mg/mL in DMF, and 2 mg/mL in DMSO and Ethanol.[9] | [1][9] |

| Flash Point | >110 °C | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from o-Vanillin

This protocol is adapted from the procedure for the preparation of pyrogallol monomethyl ether.

Materials:

-

2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin)

-

2 N Sodium hydroxide (B78521) solution

-

6% Hydrogen peroxide solution

-

Sodium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Nitrogen or illuminating gas

Procedure:

-

In a flask equipped for stirring and operating under an inert atmosphere (nitrogen or illuminating gas), combine 0.4 moles of 2-hydroxy-3-methoxybenzaldehyde and 200 mL of 2 N sodium hydroxide.

-

Stir the mixture until the majority of the solid has dissolved.

-

Replace the stirrer with a dropping funnel containing 284 mL (0.5 moles) of 6% hydrogen peroxide.

-

Add the hydrogen peroxide in 20-25 mL portions, shaking occasionally. The temperature of the reaction mixture should be maintained between 40 and 50 °C. The addition should take approximately one hour.

-

After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Saturate the solution with sodium chloride.

-

Extract the aqueous solution four times with 100 mL portions of diethyl ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Remove the ether by distillation on a steam bath.

-

The resulting residue is then distilled under reduced pressure to yield this compound.

Purification by Fractional Distillation under Reduced Pressure

Equipment:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.

-

Place the crude this compound into the distillation flask.

-

Slowly apply vacuum to the system, reducing the pressure to approximately 15-22 mmHg.

-

Begin heating the distillation flask gently with the heating mantle.

-

Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at 136-147 °C.

-

The purified this compound will be collected in the receiving flask as a colorless to light yellow oil that may solidify upon cooling.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 275-280 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

For unknown samples, dissolve a known weight of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of polar hydroxyl groups, derivatization is typically required to improve the volatility and chromatographic behavior of this compound for GC-MS analysis. Silylation is a common derivatization technique.

Derivatization (Silylation):

-

In a clean, dry vial, dissolve a known amount of the this compound sample in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

-

Seal the vial and heat at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Allow the vial to cool to room temperature before injection.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Biological Activity and Signaling Pathways

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[1][2] GPR35 is expressed in various tissues, including the gastrointestinal tract and immune cells, and is implicated in a range of physiological and pathological processes.[1]

GPR35 Signaling Pathway

The activation of GPR35 by an agonist like this compound can initiate multiple downstream signaling cascades, primarily through the coupling to Gαi/o and Gα12/13 G proteins, as well as through β-arrestin-mediated pathways.

Caption: GPR35 signaling activated by this compound.

Experimental Workflow for GPR35 Activation Assay

The following diagram illustrates a general workflow for assessing the agonistic activity of this compound on GPR35.

Caption: Workflow for GPR35 activation assay.

Conclusion

This compound is a versatile phenolic compound with well-defined chemical properties and significant biological activity. Its role as a GPR35 agonist opens avenues for further research into its therapeutic potential, particularly in the context of inflammatory diseases. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and analyze this compound, facilitating its exploration in various scientific disciplines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 4. Chromatography [chem.rochester.edu]

- 5. Chromatography [chem.rochester.edu]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to 3-Methoxycatechol (CAS: 934-00-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycatechol (CAS number 934-00-9), also known as 3-methoxy-1,2-benzenediol, is a phenolic compound of significant interest in various scientific fields, including medicinal chemistry, cosmetics, and the food industry. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a derivative of catechol, featuring a methoxy (B1213986) group at the 3-position.[1] This substitution influences its physicochemical characteristics, enhancing its solubility and reactivity in comparison to other catechol derivatives.[1] Key quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 934-00-9 | [2][3] |

| Molecular Formula | C₇H₈O₃ | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| IUPAC Name | 3-methoxybenzene-1,2-diol | [4] |

| Synonyms | 1,2-Dihydroxy-3-methoxybenzene, 3-Methoxypyrocatechol, Pyrogallol 1-monomethyl ether | [2][3] |

| Melting Point | 38-43 °C | [3] |

| Boiling Point | 146-147 °C at 15 mmHg | [3] |

| Appearance | Slightly beige to light brown crystalline solid | [4] |

| Solubility | Soluble in DMF (3 mg/ml), DMSO (2 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2) (2 mg/ml) | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[4] This reaction provides a straightforward route to obtaining the target compound.

Experimental Protocol: Synthesis from o-Vanillin

This protocol outlines the synthesis of this compound from o-vanillin.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) (6% solution)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl) for potential pH adjustment

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Water bath or heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-vanillin (e.g., 20.3 g, 0.134 mole) in an aqueous solution of sodium hydroxide (e.g., 2N, 66.6 ml, 0.133 mole).[4]

-

Oxidation: While stirring the solution, slowly add 6% hydrogen peroxide (e.g., 95 ml, 0.167 mole) dropwise using a dropping funnel. Maintain the reaction temperature between 40-45 °C using a water bath.[4] The addition should take approximately 1 hour.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Extraction: Saturate the cooled reaction mixture with sodium chloride. Extract the aqueous layer with diethyl ether (e.g., 3 x 70 ml).[4]

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.[4]

-

Purification: The crude product is then purified by distillation under reduced pressure. Collect the fraction boiling at 136-138 °C/22 mmHg to obtain pure this compound.[4]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from o-vanillin.

Biological Activities

This compound exhibits a range of biological activities, making it a molecule of interest for drug development and other applications.

G Protein-Coupled Receptor (GPR35) Agonism

This compound is an agonist of the G protein-coupled receptor 35 (GPR35).[3] GPR35 is implicated in various physiological and pathological processes, including inflammation, pain, and cancer.[5][6] The agonistic activity of this compound on GPR35 has been quantified in cellular assays.

Table 2: GPR35 Agonist Activity of this compound

| Assay Type | Cell Line | EC₅₀ | Reference(s) |

| Dynamic Mass Redistribution (DMR) | HT-29 | 147 µM | [3] |

Tyrosinase Inhibition

This compound has been shown to inhibit the enzyme tyrosinase, which is a key enzyme in the biosynthesis of melanin.[1] This inhibitory activity suggests its potential application in cosmetic and dermatological products for skin lightening and treating hyperpigmentation disorders.

Antioxidant Properties

As a phenolic compound, this compound is expected to possess antioxidant properties.[1] While specific quantitative data from standardized assays like DPPH or ORAC are not extensively reported in the readily available literature, its structural similarity to other known antioxidant catechols suggests it can act as a free radical scavenger.

Experimental Protocols for Biological Assays

Detailed protocols for assessing the key biological activities of this compound are provided below.

GPR35 Agonist Assay (β-Arrestin Recruitment)

This protocol describes a common method to assess GPR35 activation by measuring the recruitment of β-arrestin.

Materials:

-

CHO-K1 or HEK293 cells stably expressing GPR35 and a β-arrestin reporter system (e.g., PathHunter®)

-

Assay medium (e.g., Opti-MEM)

-

This compound

-

Reference agonist (e.g., Zaprinast)

-

Assay plates (e.g., 384-well white, solid-bottom)

-

Detection reagents for the specific reporter system

Procedure:

-

Cell Plating: Seed the GPR35-expressing cells in the assay plates at a predetermined density and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay medium.

-

Compound Addition: Add the diluted compounds to the respective wells of the assay plate. Include wells with assay medium only as a negative control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Detection: Add the detection reagents according to the manufacturer's instructions and incubate as required.

-

Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Workflow Diagram:

Caption: Workflow for a GPR35 β-arrestin recruitment assay.

Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to measure the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of tyrosinase, L-DOPA, this compound, and kojic acid in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and different concentrations of this compound or kojic acid to the respective wells. Include a control well with buffer and enzyme only.

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the concentration and calculate the IC₅₀ value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes the DPPH assay to evaluate the free radical scavenging capacity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

Methanol (B129727) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of this compound and the positive control in the same solvent.

-

Assay Setup: In a 96-well plate, add the DPPH solution to wells containing different concentrations of this compound or the positive control. Include a control well with the solvent and DPPH only.

-

Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ or EC₅₀ value.

Signaling Pathways of GPR35

The activation of GPR35 by an agonist like this compound can initiate multiple downstream signaling cascades, as GPR35 is known to couple to various G protein subtypes, including Gαi/o, Gα12/13, and Gαs.[7][8] It also signals through a G protein-independent pathway involving β-arrestin.[1][9] These pathways can lead to the modulation of key cellular processes such as inflammation, proliferation, and migration.[5][10]

Diagram of GPR35 Signaling Pathways:

Caption: Overview of potential signaling pathways activated by GPR35 agonists.

Activation of Gα12/13 leads to the stimulation of the RhoA/ROCK pathway, which is involved in cytoskeletal rearrangements.[5] Coupling to Gαi/o can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also activate the PI3K/Akt pathway.[8] Conversely, GPR35 can also couple to Gαs, resulting in the activation of adenylyl cyclase and an increase in cAMP, which in turn activates Protein Kinase A (PKA).[8] The G protein-independent pathway involves the recruitment of β-arrestin, which can act as a scaffold for signaling proteins, leading to the activation of the MAPK/ERK pathway and modulation of the NF-κB signaling cascade.[1][5] The specific downstream effects are likely cell-type and context-dependent.

Applications and Future Directions

The diverse biological activities of this compound position it as a valuable molecule for various applications.

-

Drug Development: Its role as a GPR35 agonist makes it a lead compound for the development of therapeutics targeting inflammatory diseases, pain, and certain cancers.[1][5]

-

Cosmeceuticals: Its tyrosinase inhibitory activity is promising for its inclusion in skincare products aimed at reducing hyperpigmentation and promoting an even skin tone.[1]

-

Food Industry: The antioxidant properties of this compound suggest its potential use as a natural food preservative.[1]

Future research should focus on elucidating the detailed structure-activity relationships of this compound and its derivatives to optimize their potency and selectivity for GPR35. Further in vivo studies are necessary to validate its therapeutic potential and to assess its safety profile. Investigating its antioxidant efficacy in various food matrices will also be crucial for its application as a natural preservative.

Conclusion

This compound is a multifaceted phenolic compound with significant potential in pharmaceuticals, cosmetics, and the food industry. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, biological activities, and underlying signaling mechanisms. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working on the development and application of this promising molecule. Further exploration of this compound's biological functions and potential applications is warranted and is expected to yield novel and valuable discoveries.

References

- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 934-00-9 [chemicalbook.com]

- 5. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. GPR35 prevents drug-induced liver injury via the Gαs-cAMP-PKA axis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the GPR35 pathway drives angiogenesis in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Methoxycatechol

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 3-Methoxycatechol, a versatile organic compound with significant biological activities. This document details its chemical synonyms, quantitative properties, relevant experimental protocols, and associated signaling pathways.

Synonyms and Identifiers

This compound is known by a variety of names across different chemical databases and commercial suppliers. A comprehensive list of these synonyms and identifiers is provided in Table 1 for clear reference.

Table 1: Synonyms and Identifiers for this compound [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

| Category | Synonym/Identifier |

| IUPAC Name | 3-methoxybenzene-1,2-diol |

| Common Names | This compound, 3-Methoxypyrocatechol, 2,3-Dihydroxyanisole, 1,2-Dihydroxy-3-methoxybenzene, 6-Methoxycatechol, Pyrogallol (B1678534) 1-methyl ether, Pyrogallol 1-monomethyl ether |

| CAS Number | 934-00-9 |

| EC Number | 213-276-4 |

| PubChem CID | 13622 |

| Beilstein Registry Number | 1909165 |

| MDL Number | MFCD00002191 |

| UNII | IC13U5393C |

| ChEBI ID | CHEBI:141700 |

| NSC Number | NSC-66525 |

Quantitative Data

The key physicochemical and biological properties of this compound are summarized in Table 2.

Table 2: Physicochemical and Biological Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [1][12] |

| Molecular Weight | 140.14 g/mol | [4][5] |

| Melting Point | 38-43 °C | [4] |

| Boiling Point | 146-147 °C at 15 mmHg | [4] |

| GPR35 Agonist Activity (EC₅₀) | 147 µM (in HT-29 cells) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: GPR35 Agonist Activity Assessment using PathHunter® β-Arrestin Recruitment Assay

This protocol outlines the steps to measure the agonist activity of this compound on the G protein-coupled receptor 35 (GPR35) using a β-arrestin recruitment assay. The PathHunter® assay is based on enzyme fragment complementation (EFC) technology.

Materials:

-

PathHunter® CHO-K1 GPR35 β-Arrestin cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Reference GPR35 agonist (e.g., Zaprinast)

-

PathHunter® Detection Reagents

-

96-well or 384-well white, clear-bottom assay plates

-

Plate reader with chemiluminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells according to the supplier's instructions.

-

Harvest and resuspend cells in the appropriate assay medium.

-

Seed the cells into the assay plate at a predetermined optimal density.

-

Incubate the plate at 37°C in a humidified CO₂ incubator overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and the reference agonist in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Compound Addition:

-

Carefully remove the culture medium from the cell plate.

-

Add the prepared compound dilutions to the respective wells. Include wells with vehicle control (assay buffer with DMSO) and a positive control (reference agonist).

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes.

-

-

Detection:

-

Allow the PathHunter® Detection Reagents to equilibrate to room temperature.

-

Add the detection reagent to each well according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (vehicle control) from all measurements.

-

Normalize the data to the response of the reference agonist (100% activation).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Protocol 2: Enzymatic Conversion of this compound to Purpurogallin

This protocol describes a two-step, one-pot enzymatic conversion of this compound to purpurogallin using whole-cell biocatalysts. The first step involves the demethylation of this compound to pyrogallol by E. coli expressing the P450 enzyme GcoAB. The second step is the oxidation of pyrogallol to purpurogallin by E. coli expressing the laccase CueO.[7][14]

Materials:

-

E. coli BL21(DE3) cells harboring the plasmid for GcoAB expression.

-

E. coli BL21(DE3) cells harboring the plasmid for CueO expression.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

This compound.

-

Phosphate (B84403) buffer (pH 7.5 for demethylation, pH 5.0 for oxidation).

-

CuCl₂.

-

HPLC system for product analysis.

Procedure:

-

Preparation of Biocatalysts:

-

Inoculate separate cultures of E. coli expressing GcoAB and E. coli expressing CueO in LB medium with the respective antibiotics.

-

Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Continue to culture the cells at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and wash them with the appropriate buffer.

-

-

Demethylation of this compound:

-

Resuspend the GcoAB-expressing E. coli cells in phosphate buffer (pH 7.5).

-

Add this compound to the cell suspension (e.g., to a final concentration of 5 mM).

-

Incubate the reaction mixture at 30°C with shaking. Monitor the conversion of this compound to pyrogallol by HPLC.

-

-

Oxidation to Purpurogallin:

-

Once the demethylation is complete, adjust the pH of the reaction mixture to 5.0.

-

Add the CueO-expressing E. coli cells to the reaction mixture.

-

Add CuCl₂ to a final concentration of 1 mM to induce laccase activity.

-

Continue the incubation at 37°C with shaking. Monitor the formation of purpurogallin by HPLC.

-

-

Product Analysis:

-

At different time points, take aliquots of the reaction mixture.

-

Centrifuge to remove the cells and filter the supernatant.

-

Analyze the supernatant by HPLC to quantify the concentrations of this compound, pyrogallol, and purpurogallin.

-

Signaling Pathways and Experimental Workflows

GPR35 Signaling Pathway

This compound acts as an agonist for GPR35, a G protein-coupled receptor. Upon activation, GPR35 can initiate downstream signaling through multiple pathways, including G protein-dependent and β-arrestin-mediated pathways. The specific signaling cascade can be cell-type dependent.[2][5][8][9][10]

Caption: GPR35 Signaling Cascade initiated by this compound.

Experimental Workflow: Enzymatic Synthesis of Purpurogallin

The following diagram illustrates the workflow for the two-step enzymatic synthesis of purpurogallin from this compound.

Caption: Workflow for purpurogallin synthesis from this compound.

References

- 1. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] GPR35 acts a dual role and therapeutic target in inflammation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Microbial synthesis of pyrogallol using genetically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

3-Methoxycatechol G protein-coupled receptor 35 (GPR35) agonist activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the agonist activity of 3-Methoxycatechol on the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor that has emerged as a promising therapeutic target for a range of conditions, including inflammatory, metabolic, and cardiovascular diseases.[1][2] The identification and characterization of its agonists are crucial for elucidating its physiological roles and for the development of novel therapeutics. This compound, a member of the catechol family of compounds, has been identified as an agonist of GPR35.[3][4]

Quantitative Agonist Activity Data

The agonist potency of this compound and related compounds at GPR35 has been quantified using various in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) values, providing a comparative view of their activity.

| Compound | Assay Type | Cell Line | Potency (EC50) | Efficacy (% of Zaprinast) | Reference |

| This compound | Dynamic Mass Redistribution (DMR) | HT-29 | 147 ± 15 µM | Similar to Pyrogallol and Catechol | [3] |

| This compound | Tango (β-arrestin) | - | - | 41 ± 3% | [3] |

| Pyrogallol | Dynamic Mass Redistribution (DMR) | HT-29 | 1.3 ± 0.1 µM | Similar to this compound and Catechol | [3] |

| Pyrogallol | Tango (β-arrestin) | - | - | 113 ± 5% | [3] |

| Catechol | Dynamic Mass Redistribution (DMR) | HT-29 | 319 ± 27 µM | Similar to this compound and Pyrogallol | [3] |

| Benserazide | Tango (β-arrestin) | - | - | 48 ± 4% | [3] |

| Gallic Acid | Tango (β-arrestin) | - | - | 77 ± 5% | [3] |

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. The receptor predominantly couples to Gα12/13 and Gαi/o proteins. Additionally, agonist binding promotes the recruitment of β-arrestin-2, which mediates G protein-independent signaling and is involved in receptor desensitization and internalization.[5][6]

-

Gα13-Mediated Signaling: Upon activation, GPR35 couples with the Gα13 subunit, which in turn activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[5] This leads to the activation of the small GTPase RhoA, a key regulator of cellular processes such as cytoskeletal rearrangement and cell migration.[5]

-

Gαi/o-Mediated Signaling: GPR35 coupling to Gαi/o proteins results in the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can dampen downstream signaling pathways like the MAPK/ERK pathway.

-

β-Arrestin-Mediated Signaling: Agonist-induced phosphorylation of GPR35 creates docking sites for β-arrestin-2.[5] β-arrestin recruitment not only leads to receptor desensitization but also acts as a scaffold for various signaling proteins, activating pathways such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK1/2) in a G protein-independent manner.[6] β-arrestin can also suppress NF-κB activation by interacting with IκBα.[6]

Experimental Protocols

Characterizing the agonist activity of compounds like this compound at GPR35 involves a suite of cellular assays. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay is widely used to screen for GPR35 agonists by measuring the interaction between the receptor and β-arrestin upon ligand stimulation.[1][7] It is based on enzyme fragment complementation (EFC).[5][7]

Principle: A GPR35 receptor tagged with a small fragment of β-galactosidase (ProLink™) is co-expressed with β-arrestin fused to the larger enzyme acceptor (EA) fragment. Agonist-induced recruitment of β-arrestin to GPR35 brings the two enzyme fragments into proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7]

Materials:

-

PathHunter® GPR35-expressing cells (e.g., CHO-K1)[8]

-

AssayComplete™ Cell Plating Reagent[8]

-

Test compounds (e.g., this compound)

-

PathHunter® Detection Reagents[8]

-

384-well white, solid-bottom assay plates[8]

Protocol:

-

Cell Plating: Harvest and resuspend PathHunter® cells in AssayComplete™ Cell Plating Reagent at a density of 250,000 cells/mL.[8]

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate (yielding 5,000 cells/well).[8]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.[8]

-

Compound Addition: Prepare serial dilutions of test compounds in the appropriate assay buffer.

-

Add the diluted compounds to the cell plate and incubate for 60-90 minutes at 37°C.[9]

-

Detection: Add PathHunter® Detection Reagents according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Read the chemiluminescent signal using a plate reader.

-

Analyze the data by plotting the signal against the compound concentration to determine EC50 values.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures global cellular responses induced by receptor activation. It detects changes in the local refractive index resulting from the redistribution of cellular matter.

Principle: Agonist binding to GPR35 initiates intracellular signaling cascades, leading to a dynamic redistribution of proteins and other cellular components. This redistribution alters the local refractive index at the bottom of the biosensor-containing microplate, which is detected as a wavelength shift in the reflected light. The magnitude of this shift is proportional to the cellular response.

Materials:

-

HT-29 cells (or other cells endogenously expressing GPR35)[3]

-

DMR-compatible microplates (e.g., Corning Epic®)

-

Test compounds

-

Label-free detection instrument (e.g., Epic® System)

Protocol:

-

Cell Plating: Seed HT-29 cells into the DMR microplates and grow to confluence.

-

Cell Starvation: Prior to the assay, replace the culture medium with a serum-free, low-buffer medium and incubate for 1-2 hours to minimize background noise.

-

Baseline Reading: Place the microplate into the DMR instrument and record a stable baseline reading for several minutes.

-

Compound Addition: Add the test compounds at various concentrations to the wells.

-

Signal Detection: Immediately begin recording the DMR signal (wavelength shift) in real-time for 30-60 minutes.

-

Data Analysis: The dose-dependent DMR response is plotted to calculate the EC50 value for the test compound.[3]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPCR activation, typically for receptors coupled to Gαq.[10] Since GPR35 primarily couples to Gα13 and Gαi/o, this assay often requires co-expression of a promiscuous Gα protein (like Gα16) that links receptor activation to the phospholipase C pathway and subsequent calcium release.[11]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10] Upon GPR35 activation and subsequent signaling through the promiscuous Gα subunit, inositol (B14025) triphosphate (IP3) is generated, triggering the release of calcium from the endoplasmic reticulum.[10][11] The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence intensity.[11]

Materials:

-

HEK293T cells[11]

-

Expression plasmids for GPR35 and a promiscuous Gα subunit (e.g., Gα16)[11]

-

Transfection reagent

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)[10]

Protocol:

-

Transfection: Co-transfect HEK293T cells with the GPR35 and Gα16 expression plasmids and seed them into a 96- or 384-well plate. Incubate for 24-48 hours.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to the cells. Incubate for 30-60 minutes at 37°C.

-

Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Assay: Place the cell plate into the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Add the test compounds and immediately measure the change in fluorescence intensity over time.

-

The peak fluorescence response is plotted against compound concentration to determine the EC50.[11]

cAMP Assay

This assay is used to measure the inhibition of adenylyl cyclase activity resulting from the activation of Gαi/o-coupled receptors like GPR35.[12]

Principle: GPR35 activation leads to a decrease in intracellular cAMP levels. To measure this decrease, cells are typically stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels. The ability of a GPR35 agonist to reduce this forskolin-stimulated cAMP production is then quantified, often using competitive immunoassays (e.g., HTRF) or bioluminescent biosensors.[13][14]

Materials:

-

CHO-K1 cells stably expressing GPR35[12]

-

Forskolin

-

Test compounds

-

cAMP detection kit (e.g., GloSensor™ or HTRF® cAMP Assay)[13][14]

-

Luminometer or HTRF-compatible plate reader

Protocol:

-

Cell Plating: Seed GPR35-expressing cells into a multi-well plate and incubate overnight.

-

Compound Incubation: Treat the cells with serial dilutions of the test compound for a specified period.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for 15-30 minutes.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the specific kit manufacturer's protocol. For live-cell assays like GloSensor™, lysis is not required.[13]

-

Data Analysis: The signal (which is inversely proportional to cAMP levels in competitive assays) is plotted against the agonist concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

GPR35 Agonist Characterization Workflow

The process of identifying and characterizing GPR35 agonists typically follows a multi-step workflow, starting with high-throughput screening to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

References

- 1. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20240254093A1 - GPR35 Agonist Compounds - Google Patents [patents.google.com]

- 3. The Three Catecholics Benserazide, Catechol and Pyrogallol are GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H8O3 | CID 13622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay [discoverx.com]

- 13. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of 3-Methoxycatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycatechol, a catechol derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its multifaceted roles, including its agonistic activity at the G protein-coupled receptor 35 (GPR35), its potential as an antioxidant and tyrosinase inhibitor, and its involvement in crucial signaling pathways related to inflammation and neuroprotection. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a valuable resource for researchers and professionals in drug development.

Core Biological Activities

This compound exhibits a range of biological effects, with its most well-characterized activities summarized below.

G Protein-Coupled Receptor 35 (GPR35) Agonism

This compound is a known agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes, including inflammation and pain.[1]

Quantitative Data: GPR35 Agonist Activity

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | HT-29 | Dynamic Mass Redistribution (DMR) | EC50 | 147 ± 15 µM | [1] |

Antioxidant Properties

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. While this compound is suggested to have tyrosinase inhibitory activity, specific IC50 values are not consistently reported in the available literature. The structural similarity to other known tyrosinase inhibitors with a catechol core suggests a potential for this activity.[2][3][4][5]

Modulation of Signaling Pathways

This compound's biological activities are mediated through its interaction with key cellular signaling pathways.

GPR35 Downstream Signaling

Upon activation by agonists like this compound, GPR35 can couple to various G proteins, leading to the modulation of downstream signaling cascades. While the precise downstream pathways activated by this compound are still under investigation, GPR35 signaling, in general, has been linked to the activation of pathways involving mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB).[6][7][8]

Anti-Inflammatory and Neuroprotective Pathways

Studies on structurally similar catechol derivatives suggest that this compound may exert anti-inflammatory and neuroprotective effects by modulating key inflammatory signaling pathways. In microglial cells, catechol compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB and the phosphorylation of p38 MAPK, leading to a reduction in the production of pro-inflammatory mediators.[6]

Signaling Pathway: this compound's Potential Anti-Inflammatory Mechanism

Caption: Potential signaling pathway of this compound via GPR35 activation.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of this compound.

GPR35 Agonist Activity Assay (Dynamic Mass Redistribution)

Objective: To quantify the agonistic activity of this compound on the GPR35 receptor.

Principle: DMR is a label-free technology that measures dynamic changes in the local refractive index at the bottom of a biosensor microplate well, which reflects the redistribution of cellular matter in response to receptor activation.

Protocol:

-

Cell Culture: HT-29 cells, which endogenously express GPR35, are cultured in appropriate media and seeded into biosensor microplates.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.

-

Assay Procedure:

-

The baseline DMR signal of the cells is recorded.

-

The this compound dilutions are added to the wells.

-

The DMR signal is monitored in real-time for a defined period.

-

-

Data Analysis: The dose-response curve is generated by plotting the peak DMR signal against the logarithm of the this compound concentration. The EC50 value is calculated from this curve.[1]

Experimental Workflow: GPR35 DMR Assay

Caption: Workflow for the Dynamic Mass Redistribution (DMR) assay.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To assess the free radical scavenging capacity of this compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Sample Preparation: A series of concentrations of this compound are prepared.

-

Assay Procedure:

-

The this compound solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of a substrate (e.g., L-DOPA) to form a colored product (dopachrome). The rate of formation of this product, which can be monitored spectrophotometrically, is reduced in the presence of a tyrosinase inhibitor.

Protocol:

-

Reagent Preparation: Solutions of mushroom tyrosinase and L-DOPA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) are prepared.

-

Sample Preparation: A range of concentrations of this compound is prepared. Kojic acid is often used as a positive control.

-

Assay Procedure:

-

The tyrosinase enzyme is pre-incubated with the different concentrations of this compound.

-

The reaction is initiated by adding the L-DOPA substrate.

-

The absorbance is measured at approximately 475 nm at regular intervals to determine the reaction rate.

-

-

Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of this compound. The IC50 value is determined from a dose-response curve.[4]

Western Blot Analysis for MAPK and NF-κB Pathway Activation

Objective: To investigate the effect of this compound on the activation of the MAPK (e.g., p38) and NF-κB signaling pathways.

Principle: Western blotting is used to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins.

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., BV-2 microglia) is cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Protein Extraction: The cells are lysed to extract total protein.

-

SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα, and NF-κB p65).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of this compound on protein activation.

Experimental Workflow: Western Blot Analysis

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound is a promising bioactive molecule with a defined agonistic effect on GPR35 and strong potential for antioxidant, anti-inflammatory, and neuroprotective activities. The available data, particularly its EC50 value for GPR35 activation, provides a solid foundation for further investigation.

Future research should focus on:

-

Quantitative Characterization: Determining the specific IC50 values for this compound's antioxidant and tyrosinase inhibitory activities through standardized assays.

-

Elucidation of Signaling Pathways: Delineating the precise downstream signaling cascades activated by this compound-mediated GPR35 agonism in various cell types, particularly in immune and neuronal cells.

-

In Vivo Studies: Translating the in vitro findings into animal models of inflammation, neurodegeneration, and skin pigmentation disorders to assess the therapeutic potential of this compound.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be crucial for its potential development as a therapeutic agent or a lead compound in drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effects of polyphenol-rich extracts against neurotoxicity elicited by paraquat or rotenone in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 3-Methoxycatechol in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycatechol, a readily available aromatic compound, has emerged as a valuable and versatile precursor in the intricate art of natural product synthesis. Its unique substitution pattern, featuring adjacent hydroxyl and methoxy (B1213986) groups on a benzene (B151609) ring, provides a strategic starting point for the construction of complex molecular architectures found in a diverse array of bioactive natural products. This technical guide delves into the core applications of this compound, offering a comprehensive overview of its role in the synthesis of alkaloids, polyphenols, and other complex molecules. We will explore key synthetic strategies, provide detailed experimental protocols for pivotal reactions, and present quantitative data in a clear, comparative format.

Core Synthetic Strategies and Applications

The strategic utility of this compound in natural product synthesis stems from the differential reactivity of its functional groups and the susceptibility of the aromatic ring to various transformations. Key strategies involving this precursor include:

-

Protection and Derivatization: The two hydroxyl groups can be selectively protected or derivatized to control regioselectivity in subsequent reactions. The formation of a methylenedioxy bridge is a common tactic to protect the catechol moiety and introduce a key structural motif found in many natural products.

-

Oxidative Coupling: The electron-rich catechol ring is prone to oxidation, enabling intramolecular and intermolecular C-C and C-O bond formations. This strategy is fundamental in the biomimetic synthesis of polyphenolic compounds.

-

Diels-Alder Reactions: Oxidation of this compound or its derivatives can generate highly reactive o-quinones, which can act as potent dienophiles in Diels-Alder cycloadditions, facilitating the rapid construction of complex polycyclic systems.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups necessary for building the target natural product scaffold.

A prime example of the successful application of this compound is in the total synthesis of the oxidized aporphine (B1220529) alkaloid, Filiforidine .

Total Synthesis of Filiforidine: A Case Study

The total synthesis of Filiforidine, a natural product with potential anti-diabetic activity, showcases a convergent strategy where this compound serves as a key starting material for one of the major fragments.[1] The synthesis involves a series of transformations to construct the 2-(4-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-amine intermediate.[1]

Synthetic Pathway from this compound to the Filiforidine Intermediate

The synthetic route from this compound to the key amine intermediate is a multi-step process that highlights several important organic transformations.

Experimental Protocols for the Synthesis of the Filiforidine Intermediate

The following are the detailed experimental procedures for the key steps in the synthesis of 2-(4-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-amine from this compound.

Step 1: Synthesis of 4-Methoxybenzo[d][1][2]dioxole

-

Reaction: Protection of the catechol moiety.

-

Procedure: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), diiodomethane (B129776) (2.0 eq) and potassium carbonate (3.0 eq) are added. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Demethylation

-

Reaction: Cleavage of the methyl ether.

-

Procedure: The 4-methoxybenzo[d][1][2]dioxole (1.0 eq) is dissolved in a suitable solvent, and a demethylating agent (e.g., boron tribromide or a strong acid) is added at a controlled temperature. The reaction is stirred until completion, then carefully quenched and worked up to isolate the corresponding phenol (B47542).

Step 3: Ortho-formylation

-

Reaction: Introduction of an aldehyde group ortho to the hydroxyl group.

-

Procedure: The phenol from the previous step is subjected to a formylation reaction, such as the Duff reaction or the Reimer-Tiemann reaction, to introduce an aldehyde group at the ortho position.

Step 4: Methylation

-

Reaction: Methylation of the newly formed phenolic hydroxyl group.

-

Procedure: The ortho-formylated phenol is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the corresponding methoxybenzaldehyde derivative.

Step 5: Henry Reaction

-

Reaction: Nitromethane (B149229) addition to the aldehyde.

-

Procedure: The methoxybenzaldehyde derivative is reacted with nitromethane in the presence of a base to form the corresponding β-nitro alcohol, which is subsequently dehydrated to yield a nitrostyrene (B7858105) derivative.

Step 6: Reduction of the Nitro Group

-

Reaction: Conversion of the nitro group to an amine.

-

Procedure: The nitrostyrene derivative is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to afford the target amine, 2-(4-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-amine.[1]

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 4-Methoxybenzo[d][1][2]dioxole | CH2I2, K2CO3, DMF | Not specified | [1] |

| 2 | Benzo[d][1][2]dioxol-4-ol | Demethylation agent | Not specified | [1] |

| 3 | 5-Hydroxy-4-methoxybenzo[d][1][2]dioxole-6-carbaldehyde | Formylation agent | Not specified | [1] |

| 4 | 4,5-Dimethoxybenzo[d][1][2]dioxole-6-carbaldehyde | Methylating agent | Not specified | [1] |

| 5 | 4-Methoxy-5-(2-nitrovinyl)benzo[d][1][2]dioxole | Nitromethane, base | Not specified | [1] |

| 6 | 2-(4-Methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-amine | LiAlH4 | Not specified | [1] |

Oxidative Coupling and Diels-Alder Reactions

The catechol moiety of this compound makes it an excellent substrate for oxidative coupling reactions. Oxidation generates reactive ortho-quinone intermediates that can undergo a variety of transformations.

General Workflow for Oxidative Coupling and Subsequent Reactions

Chemoenzymatic Approaches

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers powerful tools for selective modifications. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. In the context of this compound and related structures, enzymatic hydroxylation is a key transformation.

Enzymatic Hydroxylation in Biosynthetic Pathways

Many biosynthetic pathways for polyphenolic natural products involve enzymatic hydroxylation of aromatic precursors. While a specific pathway for this compound is not detailed in the search results, a general representation of enzymatic hydroxylation can be illustrated.

Enzymatic methods provide a green and efficient alternative to traditional chemical methods for the synthesis of catechol-containing polyphenols. For instance, tyrosinase has been used for the one-step enzymatic synthesis of 3'-hydroxypterostilbene from pterostilbene (B91288) with high yield.[2] This highlights the potential for developing similar biocatalytic approaches starting from this compound or its derivatives.

Conclusion

This compound stands as a testament to the power of a well-chosen starting material in the complex endeavor of natural product synthesis. Its inherent functionality and reactivity provide a versatile platform for a range of synthetic transformations, from the construction of key building blocks for alkaloids like Filiforidine to its potential in oxidative coupling and Diels-Alder reactions for the synthesis of complex polyphenols. As the fields of organic synthesis and biocatalysis continue to advance, the strategic application of precursors like this compound will undoubtedly lead to more efficient and elegant syntheses of nature's most intricate and biologically significant molecules. Further exploration into the chemoenzymatic transformations of this compound and its derivatives holds significant promise for the development of novel and sustainable routes to valuable natural products and their analogues.

References

The Role of 3-Methoxycatechol in Carcinogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxycatechol (3-MC), a catechol derivative, has emerged as a compound of interest in carcinogenesis research. Primarily recognized for its role as a tumor promoter in animal models, particularly for esophageal and forestomach cancers, its mechanisms of action are rooted in its metabolic activation and interaction with cellular signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's role in cancer development, focusing on its genotoxic mechanisms, associated signaling pathways, and the experimental methodologies used for its investigation.

Introduction to this compound

This compound, also known as 3-methoxybenzene-1,2-diol, is a phenolic compound belonging to the catechol family.[1] It is recognized as an agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in various physiological and pathological processes, including cancer.[1][2] Research, primarily in rodent models, has established its activity as a promoter of carcinogenesis, especially in the upper digestive tract.[2][3]

Core Mechanisms in Carcinogenesis

The carcinogenic effects of this compound and related catechols are primarily attributed to their metabolic transformation into highly reactive intermediates that can inflict cellular damage.

Metabolic Activation to Ortho-Quinones

The principal mechanism of concern for catechol-induced carcinogenesis is the metabolic activation to reactive ortho-quinones (o-quinones).[4] This oxidation process, which can be catalyzed by enzymes like tyrosinase or cytochrome P450, converts the relatively stable catechol into a potent electrophile.[4] This reactive 3-methoxy-o-quinone can then covalently bind to cellular macromolecules, including DNA and proteins, leading to adduct formation and cellular dysfunction.

Generation of Reactive Oxygen Species (ROS) and Oxidative DNA Damage

The metabolic cycling between the catechol, semiquinone, and quinone forms can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. In the presence of transition metal ions like copper (Cu(II)), this process can lead to a Fenton-like reaction, producing highly damaging hydroxyl radicals.[5] These ROS can induce oxidative damage to DNA, with the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) being a critical premutagenic lesion.[6][7] Accumulation of 8-oxodG can lead to G:C to T:A transversion mutations if not repaired, a common mutation type in carcinogenesis.[7]

The proposed pathway for 3-MC-induced DNA damage is illustrated below.

Involvement in Cellular Signaling Pathways

This compound can modulate signaling pathways crucial to cancer cell survival, proliferation, and the tumor microenvironment.

G Protein-Coupled Receptor 35 (GPR35) Pathway

This compound is a confirmed agonist of GPR35.[2] GPR35 is often overexpressed in various cancers, including gastric and colon cancer, and its activation is linked to tumor progression.[8][9] Downstream signaling from GPR35 can proceed through Gαi/o, Gα12/13, or β-arrestin pathways.[10] Activation of these pathways can trigger cascades involving key oncogenic kinases like Src, ERK, and Akt, which in turn promote cell proliferation, migration, and angiogenesis.[8][9]

References

- 1. This compound | C7H8O3 | CID 13622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 934-00-9 | Benchchem [benchchem.com]

- 3. Effects of sodium nitrite and catechol or this compound in combination on rat stomach epithelium. | Sigma-Aldrich [sigmaaldrich.com]

- 4. p-Quinone methides are the major decomposition products of catechol estrogen o-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The genomic landscape of 8-oxodG reveals enrichment at specific inherently fragile promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxycatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-methoxycatechol, a versatile phenolic compound with applications in drug development and chemical synthesis. This document details its solubility in various solvents and its stability under different environmental conditions. Experimental protocols for the determination of these properties are also provided, alongside visualizations of its key signaling and degradation pathways.

Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental and industrial settings. A summary of its solubility in common solvents is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 15,490 mg/L (estimated) | 25 |

| Dimethylformamide (DMF) | ~3 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Not Specified |

| Ethanol | ~2 mg/mL | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | Not Specified |

| Alcohol | Soluble | Not Specified |

| Chloroform | Sparingly Soluble | Not Specified |

| Methanol | Slightly Soluble | Not Specified |

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, PBS)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking samples at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A typical HPLC method for catechols would utilize a C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at an appropriate wavelength.

-